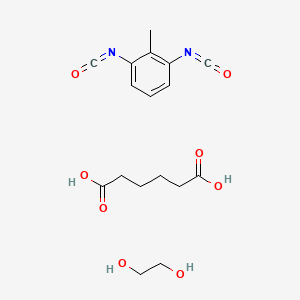
Poly(ethylene adipate), tolylene 2,4-diisocyanate terminated
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(ethylene adipate), tolylene 2,4-diisocyanate terminated is a complex polymer that has garnered significant interest in various scientific and industrial fields. This compound is formed through the polymerization of hexanedioic acid, 1,3-diisocyanatomethylbenzene, and 1,2-ethanediol, resulting in a material with unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene and 1,2-ethanediol typically involves a polycondensation reaction. The process begins with the reaction of hexanedioic acid with 1,3-diisocyanatomethylbenzene and 1,2-ethanediol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the polymer chain .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is carefully monitored to ensure the desired molecular weight and properties of the polymer are achieved. The polymer is then purified and processed into various forms for different applications .
Análisis De Reacciones Químicas
Types of Reactions
Poly(ethylene adipate), tolylene 2,4-diisocyanate terminated can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Poly(ethylene adipate), tolylene 2,4-diisocyanate terminated has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the creation of hydrogels and other materials for tissue engineering and regenerative medicine.
Mecanismo De Acción
The mechanism by which hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene and 1,2-ethanediol exerts its effects is primarily through its chemical structure and interactions with other molecules. The polymer’s molecular targets and pathways involve its ability to form strong covalent bonds and interact with various functional groups. This allows it to be used in a wide range of applications, from drug delivery to industrial coatings .
Comparación Con Compuestos Similares
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: Similar in structure but with different mechanical properties and applications.
Hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene and 1,2-propanediol: Shares some chemical similarities but differs in its physical properties and uses.
Uniqueness
Poly(ethylene adipate), tolylene 2,4-diisocyanate terminated is unique due to its specific combination of monomers, which imparts distinct mechanical and chemical properties. This makes it particularly suitable for applications requiring high strength, flexibility, and chemical resistance .
Propiedades
Número CAS |
9019-92-5 |
|---|---|
Fórmula molecular |
C17H22N2O8 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid |
InChI |
InChI=1S/C9H6N2O2.C6H10O4.C2H6O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h2-4H,1H3;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |
Clave InChI |
JVJZZZCSRUVPQG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
SMILES canónico |
CC1=C(C=CC=C1N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















